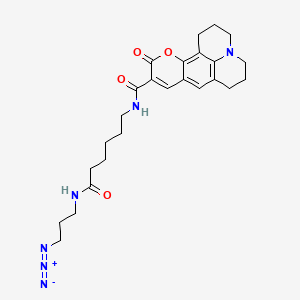

Coumarin 343 X azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H32N6O4 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

N-[6-(3-azidopropylamino)-6-oxohexyl]-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |

InChI |

InChI=1S/C25H32N6O4/c26-30-29-12-6-11-27-21(32)9-2-1-3-10-28-24(33)20-16-18-15-17-7-4-13-31-14-5-8-19(22(17)31)23(18)35-25(20)34/h15-16H,1-14H2,(H,27,32)(H,28,33) |

InChI Key |

ZRKQCSLPBMELEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)NCCCN=[N+]=[N-])CCCN3C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Photophysical Profile of Coumarin 343 X Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin 343 X azide is a fluorescent probe that exhibits a vibrant blue emission, making it a valuable tool in biological imaging and labeling applications. Its azide functional group allows for its covalent attachment to a wide range of molecules through copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." This technical guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their determination, and illustrates a key application workflow.

Core Photophysical Properties

The photophysical characteristics of this compound are central to its utility as a fluorescent reporter. These properties dictate its brightness, spectral compatibility with other fluorophores, and suitability for various imaging modalities. The key quantitative data are summarized in the table below.

| Photophysical Property | Value | Units |

| Absorption Maximum (λabs) | 437 | nm |

| Emission Maximum (λem) | 477 | nm |

| Molar Extinction Coefficient (ε) | 39,000 | M-1cm-1 |

| Fluorescence Quantum Yield (ΦF) | 0.63 | - |

| Fluorescence Lifetime (τF) | ~3.6 | ns |

Note: The fluorescence lifetime is based on the parent compound, Coumarin 343, as the azide modification is not expected to significantly alter this property.[1]

Experimental Protocols

The accurate determination of the photophysical parameters listed above relies on standardized and well-established experimental methodologies. The following protocols provide a detailed overview of the likely procedures used to characterize this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Methodology:

-

Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a known volume of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3][4]

-

Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (437 nm) using a UV-Vis spectrophotometer. A cuvette with a standard path length of 1 cm is typically used.

-

Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield represents the efficiency of the fluorescence process and is determined by a comparative method using a well-characterized fluorescent standard.

Methodology:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and spectral properties that overlap with this compound is chosen. For blue-emitting dyes, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

-

Preparation of Solutions: A series of dilute solutions of both the standard and this compound are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Fluorescence Spectroscopy: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength is the same for both the sample and the standard.

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution. The quantum yield of this compound (ΦF,sample) is then calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.

-

Instrumentation: A TCSPC system is used, which consists of a pulsed light source (e.g., a picosecond laser) for excitation and a sensitive, high-speed photodetector.

-

Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF). For Coumarin 343 at a water/1,2-dichloroethane interface, a bi-exponential decay has been observed with lifetimes of 0.3 ns and 3.6 ns, attributed to aggregated and monomeric forms, respectively.[1]

Application Workflow: Click Chemistry Conjugation

A primary application of this compound is its use in "click chemistry" to fluorescently label alkyne-containing molecules. The following diagram illustrates a typical experimental workflow for this conjugation reaction.

This workflow outlines the key steps in a typical bioconjugation experiment using this compound. The process begins with the preparation of stock solutions of the azide-functionalized dye, the alkyne-modified target molecule, a copper(II) sulfate catalyst, and a reducing agent (sodium ascorbate) to generate the active copper(I) species in situ. These reagents are then combined and incubated to allow the cycloaddition reaction to proceed. Following the reaction, the fluorescently labeled product is purified from unreacted starting materials and byproducts. Finally, the successful conjugation is confirmed and the product is characterized using appropriate analytical techniques.

References

An In-depth Technical Guide to Coumarin 343 X Azide: Spectroscopic Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Coumarin 343 X azide, a versatile blue-emitting fluorophore. It details the methodologies for its spectral characterization and its application in bioconjugation through click chemistry, offering valuable insights for researchers in drug development, cellular imaging, and molecular biology.

Core Photophysical and Chemical Properties

This compound is a fluorescent dye characterized by its distinct absorption and emission spectra in the blue region of the visible spectrum. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via a highly efficient and bioorthogonal click chemistry reaction. This makes it a valuable tool for fluorescently labeling a wide range of targets, including proteins, nucleic acids, and other biomolecules. The "X" in its name denotes a long aminohexanoyl linker that provides spatial separation between the fluorophore and the azide group, which can improve solubility and minimize potential steric hindrance during conjugation.[1]

Quantitative Spectroscopic Data

The key spectroscopic and physical properties of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 437 nm | [2][3] |

| Emission Maximum (λem) | 477 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 39,000 M-1cm-1 | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.63 | [2][3] |

| Molecular Weight | 480.6 g/mol | [2] |

| Molecular Formula | C25H32N6O4 | [2] |

| Solubility | Good in DMF and DMSO | [2][3] |

| Storage Conditions | -20°C in the dark | [2][3] |

Experimental Protocols

Measurement of Absorption and Emission Spectra

A detailed protocol for characterizing the spectral properties of this compound is provided below. This procedure can be adapted for other similar fluorophores.

1. Materials and Instrumentation:

-

This compound

-

Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

2. Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mM. Ensure the dye is fully dissolved. To enhance solubility, the solution can be gently heated to 37°C and sonicated.

-

From the stock solution, prepare a series of dilutions in the same solvent to determine the optimal concentration for absorbance and fluorescence measurements. A typical starting concentration for absorbance is in the low micromolar range (e.g., 1-10 µM). For fluorescence, a more dilute solution is often preferred to avoid inner filter effects.

3. Absorption Spectrum Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Replace the blank with a cuvette containing the this compound solution.

-

Scan the absorbance from a suitable wavelength range (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax).

4. Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the excitation lamp to warm up.

-

Set the excitation wavelength to the determined λmax from the absorption spectrum (around 437 nm).

-

Use a cuvette with the pure solvent to measure and subtract the background signal.

-

Replace the solvent blank with the this compound solution.

-

Scan the emission spectrum over a suitable wavelength range (e.g., 450-700 nm) to determine the wavelength of maximum emission (λem).

Protocol for Labeling Biomolecules via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the general steps for conjugating this compound to an alkyne-modified biomolecule.

1. Reagents and Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce copper-mediated damage to biomolecules)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for dissolving the dye

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

2. Reaction Setup:

-

Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare fresh stock solutions of 50 mM CuSO4 in water and 500 mM sodium ascorbate in water. If using a ligand, prepare a stock solution of TBTA in DMSO.

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a 5-10 fold molar excess of the dye is a common starting point.

-

If using a ligand, add TBTA to the reaction mixture to a final concentration of approximately 100 µM.

-

To initiate the reaction, add CuSO4 to a final concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight if necessary. The reaction should be protected from light.

3. Purification of the Labeled Biomolecule:

-

After the incubation period, the unreacted dye and other small molecules must be removed from the labeled biomolecule.

-

For proteins, size-exclusion chromatography or dialysis are common purification methods.

-

For smaller biomolecules like oligonucleotides, ethanol precipitation or HPLC can be used.

4. Characterization:

-

The success of the labeling reaction can be confirmed by measuring the absorption spectrum of the purified product. The appearance of a peak corresponding to the absorbance of Coumarin 343 (around 437 nm) indicates successful conjugation.

-

The degree of labeling can be quantified using the Beer-Lambert law, by measuring the absorbance of the biomolecule (e.g., at 280 nm for proteins) and the dye.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key experimental workflow for biomolecule labeling and a conceptual representation of its application.

Caption: Workflow for labeling a biomolecule with this compound.

Caption: Conceptual application in tracking a labeled ligand.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its favorable spectroscopic properties, coupled with the efficiency and specificity of click chemistry, enable the straightforward fluorescent labeling of a wide array of biomolecules. This guide provides the essential data and protocols to facilitate the successful application of this versatile fluorophore in research and development.

References

Unveiling the Photophysical Properties of Coumarin 343 X Azide: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the molar extinction coefficient of Coumarin 343 X azide, a crucial parameter for its application in quantitative fluorescence-based assays. This document details the photophysical properties of the molecule, outlines a detailed experimental protocol for determining its molar extinction coefficient, and presents a logical workflow for this procedure.

This compound is a fluorescent dye characterized by its blue emission, making it a valuable tool in various biochemical and cellular assays. Its azide functional group allows for its conjugation to other molecules via "click chemistry," a highly efficient and specific reaction, enabling the labeling of a wide range of biomolecules. Understanding its photophysical properties, particularly the molar extinction coefficient, is paramount for accurate quantification and interpretation of experimental results.

Core Photophysical Data

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is essential for converting absorbance measurements to concentration using the Beer-Lambert law. The key photophysical parameters for this compound are summarized in the table below.

| Property | Value | Unit |

| Molar Extinction Coefficient (ε) | 39,000 | L⋅mol⁻¹⋅cm⁻¹ |

| Excitation Maximum (λ_abs_) | 437 | nm |

| Emission Maximum (λ_em_) | 477 | nm |

| Fluorescence Quantum Yield (Φ) | 0.63 | - |

Table 1: Quantitative Photophysical Properties of this compound. This data is crucial for designing and interpreting fluorescence-based experiments.

Experimental Determination of the Molar Extinction Coefficient

The molar extinction coefficient of a compound is determined experimentally using UV-Visible spectrophotometry and the Beer-Lambert law. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[1][2][3]

The Beer-Lambert Law Equation:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L⋅mol⁻¹⋅cm⁻¹)

-

c is the concentration of the analyte (mol⋅L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Detailed Experimental Protocol

This protocol outlines the steps to experimentally verify the molar extinction coefficient of this compound.

1. Materials and Reagents:

-

This compound

-

High-purity solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), as the dye is soluble in these)[1]

-

Calibrated UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

2. Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.

-

Dissolve the weighed compound in a known volume of the chosen solvent (e.g., 10 mL of DMF) in a volumetric flask to create a concentrated stock solution.

-

Calculate the precise molar concentration of the stock solution using the molecular weight of this compound.

3. Preparation of Serial Dilutions:

-

Prepare a series of dilutions from the stock solution with known concentrations. For example, create five dilutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

4. Spectrophotometric Measurement:

-

Set the spectrophotometer to measure the absorbance at the maximum absorption wavelength (λ_max_) of this compound, which is 437 nm.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared dilutions at 437 nm.

5. Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

-

According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

-

Perform a linear regression analysis on the data points to obtain the slope of the line.

-

The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient of this compound.

Figure 1: Workflow for Molar Extinction Coefficient Determination.

Signaling Pathway and Application Context

This compound is primarily utilized as a labeling reagent. Its azide group allows for its attachment to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is highly specific and efficient, enabling the conjugation of the coumarin dye to a wide range of biomolecules, including proteins, nucleic acids, and small molecules, for visualization and quantification.

The diagram below illustrates the general principle of labeling a target molecule with this compound via click chemistry.

Figure 2: Click Chemistry Conjugation of this compound.

References

- 1. Beer-Lambert Law | ChemTalk [chemistrytalk.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Click chemistry based regioselective one-pot synthesis of coumarin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones as newer potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysical Behavior of Coumarin 343 X Azide: A Technical Guide to its Fluorescence Quantum Yield in Diverse Solvent Environments

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Coumarin 343 X azide, a versatile fluorophore with significant applications in bio-conjugation and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the solvent-dependent fluorescence properties of this coumarin derivative, offering a detailed experimental protocol for quantum yield determination and presenting key data in a readily comparable format.

This compound is a derivative of the well-established laser dye Coumarin 343, functionalized with an azide group to enable its covalent attachment to other molecules via "click chemistry." Understanding how the local solvent environment influences its fluorescence efficiency is paramount for the rational design of fluorescent probes and labeled conjugates.

Quantitative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of the fluorescence process. It represents the ratio of photons emitted to the number of photons absorbed. The quantum yield of this compound is significantly influenced by the polarity of the surrounding solvent. While specific data for the "X azide" derivative across a wide range of solvents is not extensively published, the photophysical properties are largely governed by the parent chromophore, Coumarin 343. The data presented below for Coumarin 343 is therefore highly indicative of the behavior of this compound.

Several commercial suppliers report a fluorescence quantum yield of 0.63 for this compound, a value that aligns with the quantum yield of the parent compound, Coumarin 343, in ethanol.[1][2] The following table summarizes the fluorescence quantum yield of Coumarin 343 in a selection of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 2.02 | 1.427 | 0.53 |

| Dioxane | 2.21 | 1.422 | 0.63 |

| Chloroform | 4.81 | 1.446 | 0.68 |

| Ethyl Acetate | 6.02 | 1.372 | 0.62 |

| Tetrahydrofuran | 7.58 | 1.407 | 0.64 |

| Dichloromethane | 8.93 | 1.424 | 0.63 |

| Acetonitrile | 37.5 | 1.344 | 0.50 |

| Ethanol | 24.55 | 1.361 | 0.63 |

This data is adapted from studies on Coumarin 343 and serves as a strong proxy for the behavior of this compound.

Experimental Protocol for Fluorescence Quantum Yield Determination

The determination of fluorescence quantum yield is typically performed using a comparative method, often referred to as the relative method. This involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

-

Fluorophore of Interest: this compound

-

Standard Fluorophore: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or another well-characterized standard in the same spectral region.

-

Solvents: Spectroscopic grade solvents of interest.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Fluorometer (Spectrofluorometer): To measure fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

Detailed Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of both the sample (this compound) and the standard in the desired solvent.

-

Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The entire emission spectrum should be recorded.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots (Gradient) is determined for both the sample (Grad_sample) and the standard (Grad_standard).

-

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

Where:

-

Φf_standard is the known quantum yield of the standard.

-

Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if the solvents are different). If the same solvent is used, this term becomes 1.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in determining the fluorescence quantum yield and the relationship between solvent polarity and the dye's photophysical properties.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Caption: Relationship between solvent polarity and fluorescence quantum yield.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter that is highly dependent on the solvent environment. The provided data for the parent compound, Coumarin 343, offers valuable insight into the expected behavior of the azide derivative, demonstrating that its fluorescence efficiency is generally high in a range of organic solvents. The detailed experimental protocol provided in this guide will enable researchers to accurately determine the quantum yield of this and other fluorophores in their specific experimental setups. This understanding is crucial for optimizing the performance of fluorescently labeled molecules in diverse applications, from cellular imaging to the development of advanced materials.

References

An In-depth Technical Guide to Coumarin 343 X Azide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 343 X azide, a fluorescent probe widely utilized in biological research and drug development. This document details its chemical structure, outlines a probable synthetic route, and presents its application in bio-orthogonal chemistry, supported by experimental data and workflow visualizations.

Chemical Structure and Properties

This compound is a blue-emitting fluorophore characterized by a coumarin core functionalized with an azide group via a hexanoic acid linker. The "X" in its name denotes this linker, which provides spatial separation between the fluorescent dye and the reactive azide moiety, minimizing potential steric hindrance and improving solubility in biological media.

The presence of the azide group allows for its specific conjugation to molecules containing a terminal alkyne, BCN, or DBCO group through a highly efficient and bio-orthogonal reaction known as "Click Chemistry." This reaction forms a stable triazole linkage, making this compound an excellent tool for labeling and detecting biomolecules such as proteins, nucleic acids, and lipids in complex biological systems.

Two closely related compounds are commercially available: Coumarin 343 azide and this compound. The key distinction lies in the presence of the aminohexanoyl linker in the "X" variant, which results in a higher molecular weight.

Table 1: Chemical and Physical Properties of Coumarin 343 Azides

| Property | Coumarin 343 Azide | This compound |

| Chemical Formula | C22H27N5O5[1] | C25H32N6O4[2] |

| Molecular Weight | 441.48 g/mol [1] | 480.56 g/mol |

| Appearance | Yellow powder[1] | Yellow solid |

| Solubility | Good in organic solvents (DMF, DMSO, MeCN, alcohols), poor in water.[1] | Good in DMF and DMSO. |

| Storage Conditions | -20°C in the dark.[1][2] | -20°C in the dark, desiccate. |

Table 2: Spectroscopic Properties of Coumarin 343 Azides

| Property | Value |

| Excitation Maximum (λex) | 437 nm[1][2] |

| Emission Maximum (λem) | 477 nm[1][2] |

| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹[1][2] |

| Fluorescence Quantum Yield (Φ) | 0.63[1][2] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for commercially available this compound is not publicly disclosed, a plausible synthetic route can be devised based on established methods for creating similar coumarin derivatives. The synthesis likely involves a multi-step process starting from a pre-existing coumarin scaffold, followed by the introduction of the linker and the azide functionality.

A general strategy involves the amide coupling of a coumarin carboxylic acid with an amino-linker that is pre-functionalized with an azide group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

Coumarin 343 carboxylic acid

-

6-Azido-1-aminohexane hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of Coumarin 343 Carboxylic Acid:

-

Dissolve Coumarin 343 carboxylic acid, EDC, and NHS in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

-

-

Preparation of the Amine Linker:

-

Dissolve 6-azido-1-aminohexane hydrochloride in DMF.

-

Add triethylamine to neutralize the hydrochloride and liberate the free amine.

-

-

Amide Coupling:

-

Add the solution of the free amine linker to the activated Coumarin 343 NHS-ester.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Extraction:

-

Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used as a fluorescent tag in CuAAC, a cornerstone of "click chemistry." This reaction enables the covalent labeling of alkyne-modified biomolecules with high specificity and efficiency, even in complex biological environments.

Click Chemistry Workflow

References

An In-depth Technical Guide to the Mechanism of Action for Coumarin 343 X Azide Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence mechanism of Coumarin 343 X azide, a widely utilized fluorescent probe in bioconjugation and chemical biology. The document details the underlying principles of its fluorescence modulation, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the operative mechanisms and workflows.

Core Mechanism: Photoinduced Electron Transfer (PET)

The fluorescence of this compound is governed by a process known as Photoinduced Electron Transfer (PET). In its native state, the Coumarin 343 fluorophore is "quenched" or non-fluorescent. This quenching is orchestrated by the strategically positioned azide (-N₃) group.

Upon excitation with light of an appropriate wavelength, the Coumarin 343 core transitions to an excited electronic state (S₁). In this excited state, the fluorophore is a potent oxidizing agent. The proximate azide group, being electron-rich, acts as an electron donor. An electron is transferred from the azide group to the excited fluorophore, a process that provides a non-radiative pathway for the excited state to return to the ground state. This non-radiative decay outcompetes the radiative decay pathway (fluorescence), effectively quenching the emission of light.

The "X" in this compound denotes a linker connecting the coumarin fluorophore to the azide moiety. This linker, often an aminohexanoyl chain, provides spatial separation, which can influence the efficiency of the PET process.

The key utility of this compound lies in the chemical reactivity of the azide group. Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), the azide is converted into a triazole. This chemical transformation fundamentally alters the electronic properties of the azide group, rendering it a poor electron donor. Consequently, the PET process is inhibited, and the radiative decay pathway is restored. This "turn-on" of fluorescence upon reaction makes this compound a powerful tool for labeling and detecting alkyne-modified biomolecules.

Quantitative Data

The photophysical properties of Coumarin 343 and its azide derivative are summarized below. It is important to note that these values can be influenced by the solvent environment.

| Property | This compound (Quenched) | Coumarin 343-Triazole (Fluorescent) | Reference(s) |

| Excitation Maximum (λex) | ~437 nm | ~358 - 437 nm | [1] |

| Emission Maximum (λem) | Not Applicable | ~477 - 480 nm | [1] |

| Molar Extinction Coeff. (ε) | Not Reported | ~39,000 M⁻¹cm⁻¹ at 437 nm | [1] |

| Fluorescence Quantum Yield (ΦF) | Very Low (Quenched) | ~0.63 | [1] |

| Fluorescence Lifetime (τ) | Not Reported | ~3.09 ns (Toluene) - 4.45 ns (Water) | [2] |

Experimental Protocols

3.1. Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) of the "clicked" Coumarin 343-triazole product can be determined relative to a standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the reference standard (e.g., Quinine Sulfate) in 0.1 M H₂SO₄.

-

Prepare a stock solution of the Coumarin 343-triazole conjugate in a suitable solvent (e.g., ethanol, DMSO).

-

Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

3.2. Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation:

-

A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength appropriate for the sample.

-

A fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

-

TCSPC electronics.

-

-

Sample Preparation:

-

Prepare a dilute solution of the fluorescent sample in the solvent of interest. The concentration should be low enough to avoid aggregation and re-absorption.

-

-

Data Acquisition:

-

Acquire the instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Acquire the fluorescence decay curve of the sample.

-

-

Data Analysis:

-

Deconvolute the IRF from the sample's fluorescence decay curve.

-

Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s). For Coumarin 343-triazole, a single exponential decay is often sufficient in homogenous solvents.

-

Signaling Pathway

The "signaling" in the context of this compound is the transition from a non-fluorescent to a fluorescent state upon a specific chemical reaction. This can be visualized as a simple pathway where the input is an alkyne and the output is a fluorescent signal.

References

-

Jiang, L. et al. (2012). Solvent Effects on Spectral Property and Dipole Moment of the Lowest Excited State of Coumarin 343 Dye. Chinese Journal of Chemical Physics, 25(5), 557-562.

-

BroadPharm. (n.d.). This compound. Retrieved from BroadPharm website.

References

Coumarin 343 X Azide as a FRET Donor for Fluorescein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Coumarin 343 X azide as a Förster Resonance Energy Transfer (FRET) donor for fluorescein. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and conceptual frameworks required to effectively utilize this FRET pair in their work.

Introduction to the Coumarin 343 - Fluorescein FRET Pair

Coumarin 343 is a blue-emitting fluorophore that, in its azide-functionalized form (this compound), serves as an effective FRET donor for fluorescein, a widely used green-emitting fluorophore. The significant overlap between the emission spectrum of Coumarin 343 and the absorption spectrum of fluorescein allows for efficient non-radiative energy transfer when the two molecules are in close proximity (typically within 1-10 nm). This property makes the Coumarin 343-fluorescein pair a valuable tool for studying molecular interactions, enzyme activity, and conformational changes in biological systems.

The azide group on this compound enables its covalent attachment to a variety of molecules, such as peptides, proteins, and oligonucleotides, through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the precise labeling of biomolecules with the FRET donor.

Quantitative Data

The following tables summarize the key quantitative parameters for Coumarin 343 and the theoretical basis for FRET analysis.

Table 1: Spectroscopic Properties of Coumarin 343

| Parameter | Value | Reference |

| Excitation Maximum (λ_ex) | ~445 nm | [Source discussing Coumarin 343 spectral properties] |

| Emission Maximum (λ_em) | ~485 nm | [Source discussing Coumarin 343 spectral properties] |

| Molar Extinction Coefficient (ε) | 45,000 cm⁻¹M⁻¹ at ~445 nm | [Source providing extinction coefficient] |

| Fluorescence Quantum Yield (Φ_D) | 0.63 (in ethanol) | [Source providing quantum yield] |

| Fluorescence Lifetime (τ_D) | ~3.5 ns | [Source providing fluorescence lifetime] |

Table 2: Förster Distance (R₀) for the Coumarin 343-Fluorescein FRET Pair

R₀ = 0.211 * [κ² * n⁻⁴ * Φ_D * J(λ)]¹/⁶ (in Å)

Where:

-

κ² is the dipole orientation factor, typically assumed to be 2/3 for randomly oriented molecules in solution.

-

n is the refractive index of the medium (e.g., ~1.33 for water).

-

Φ_D is the fluorescence quantum yield of the donor (Coumarin 343) in the absence of the acceptor.

-

J(λ) is the spectral overlap integral of the donor's emission spectrum and the acceptor's absorption spectrum.

The spectral overlap integral, J(λ), can be calculated from the emission spectrum of Coumarin 343 and the absorption spectrum of fluorescein. Based on typical spectral data for these fluorophores, the R₀ for the Coumarin 343-fluorescein pair is estimated to be in the range of 40-55 Å . For precise quantitative analysis, it is recommended to experimentally determine the R₀ under the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a peptide and a subsequent FRET assay using a fluorescein-labeled binding partner.

Protocol for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Peptide

This protocol outlines the steps for labeling an alkyne-containing peptide with this compound.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Degassed phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or reversed-phase HPLC for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-modified peptide in degassed PBS.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO, respectively.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

100 µL of the 10 mM alkyne-peptide solution (1 µmol).

-

1.5 µL of the 10 mM this compound solution (1.5 µmol, 1.5 equivalents).

-

2 µL of the 50 mM CuSO₄ solution (0.1 µmol, 0.1 equivalents).

-

10 µL of the 50 mM THPTA/TBTA solution (0.5 µmol, 0.5 equivalents).

-

-

Vortex the mixture gently.

-

-

Initiation of the Reaction:

-

Add 5 µL of the 100 mM sodium ascorbate solution (0.5 µmol, 0.5 equivalents) to the reaction mixture.

-

Vortex gently to mix. The final volume will be approximately 118.5 µL.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by analytical HPLC or mass spectrometry.

-

-

Purification:

-

Purify the Coumarin 343-labeled peptide from unreacted dye and other reagents using a size-exclusion chromatography column or by reversed-phase HPLC.

-

Collect the fractions containing the labeled peptide, identified by its absorbance at ~445 nm (Coumarin 343) and 280 nm (peptide, if it contains aromatic residues).

-

Lyophilize the purified, labeled peptide.

-

Protocol for FRET-Based Binding Assay

This protocol describes a steady-state FRET experiment to measure the interaction between the Coumarin 343-labeled peptide (donor) and a fluorescein-labeled binding partner (acceptor).

Materials:

-

Coumarin 343-labeled peptide (donor)

-

Fluorescein-labeled binding partner (acceptor)

-

Binding buffer (e.g., PBS, Tris buffer with appropriate additives)

-

Fluorometer with excitation and emission monochromators or filters

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the donor and acceptor molecules in the binding buffer. Determine the exact concentrations by UV-Vis spectrophotometry using the molar extinction coefficients of Coumarin 343 and fluorescein.

-

Prepare a series of samples with a constant concentration of the donor peptide and increasing concentrations of the acceptor binding partner.

-

Prepare control samples containing only the donor peptide and only the acceptor binding partner at the highest concentration used.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to the excitation maximum of Coumarin 343 (~445 nm).

-

Record the fluorescence emission spectrum from ~460 nm to 600 nm for each sample.

-

For the donor-only sample, record the emission spectrum to determine the donor's fluorescence intensity in the absence of the acceptor (I_D).

-

For the samples containing both donor and acceptor, record the emission spectra. You should observe a decrease in the donor emission peak (~485 nm) and an increase in the sensitized acceptor emission peak (~520 nm) as the acceptor concentration increases.

-

-

Data Analysis:

-

Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (I_DA / I_D) Where:

-

I_DA is the fluorescence intensity of the donor in the presence of the acceptor.

-

I_D is the fluorescence intensity of the donor in the absence of the acceptor.

-

-

Determine Binding Affinity (K_d): Plot the FRET efficiency (or the change in donor or acceptor fluorescence) as a function of the acceptor concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (K_d).

-

Visualizations

FRET Signaling Pathway in a Redox-Responsive Drug Delivery System

The following diagram illustrates the FRET mechanism in a mesoporous silica nanoparticle (MSN) based drug delivery system where Coumarin acts as the donor and Fluorescein isothiocyanate (FITC) acts as the acceptor. The release of the drug is triggered by a redox stimulus (e.g., glutathione), which cleaves a disulfide bond, leading to the separation of the FRET pair and a change in the fluorescence signal.

Caption: Redox-triggered drug release monitored by FRET.

Experimental Workflow for FRET-Based Peptide Binding Assay

The following diagram outlines the logical steps involved in performing a FRET-based binding assay to study the interaction between a Coumarin 343-labeled peptide and a fluorescein-labeled binding partner.

Caption: Workflow for a FRET-based peptide binding assay.

Applications of Coumarin Derivatives in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin derivatives have emerged as a versatile and powerful class of fluorophores in the field of fluorescence microscopy. Their advantageous photophysical properties, including high quantum yields, good photostability, and environmentally sensitive emission, make them ideal candidates for the development of fluorescent probes for a wide range of biological applications. This technical guide provides a comprehensive overview of the applications of coumarin derivatives in fluorescence microscopy, with a focus on their use as sensors, labels, and probes for cellular imaging.

Core Principles of Coumarin Fluorescence

The fluorescence of coumarin derivatives is governed by their electronic structure, which can be finely tuned by chemical modifications. The core benzopyran-2-one structure provides a rigid backbone, and the introduction of electron-donating groups (e.g., amino or hydroxyl groups) at the 7-position and electron-withdrawing groups at the 3- or 4-position creates a "push-pull" system. This intramolecular charge transfer (ICT) character is responsible for their strong fluorescence and sensitivity to the local environment.

The key fluorescence mechanisms of coumarin-based probes include:

-

Photoinduced Electron Transfer (PET): In the absence of an analyte, the fluorescence of the coumarin core is quenched by an electron transfer from a nearby recognition moiety. Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.[1][2][3][4]

-

Intramolecular Charge Transfer (ICT): The electronic distribution of the excited state is highly dependent on the polarity of the surrounding solvent. This leads to solvatochromism, where the emission wavelength shifts with changes in the local environment's polarity. This property is exploited for developing probes that can report on changes in the microenvironment of cellular compartments.[1][2][3][4]

-

Förster Resonance Energy Transfer (FRET): A coumarin derivative can act as a donor or acceptor in a FRET pair. The efficiency of energy transfer is dependent on the distance between the donor and acceptor, making it a powerful tool for studying protein-protein interactions and conformational changes.[1][2][3][4]

Quantitative Photophysical Properties of Selected Coumarin Derivatives

The selection of a suitable coumarin derivative for a specific application depends on its photophysical properties. The following table summarizes the key parameters for a selection of commonly used and recently developed coumarin-based probes.

| Coumarin Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Application Notes | Reference(s) |

| Coumarin 1 | 373 | 450 | 0.73 (in Ethanol) | 25,000 | General purpose blue fluorophore. | [5] |

| Coumarin 6 | 458 | 504 | 0.78 (in Ethanol) | 48,000 | Lipophilic probe for staining lipid droplets and membranes. | [6] |

| 7-Hydroxycoumarin | 360 | 450 | 0.63 (in Ethanol) | 19,000 | pH indicator and enzyme substrate precursor. | [7] |

| Coumarin 343 | 445 | 500 | 0.65 (in Methanol) | 36,000 | Polarity-sensitive probe. | [8] |

| Benzo[g]coumarin Analog | ~600 | ~650 | High | High | Red/far-red emitting probe for two-photon microscopy. | [9][10] |

| 6FC-hexyl amide | ~380 | ~450 | 0.84 | 37,000 | Bright, cell-permeable blue fluorescent probe. | [2] |

| Coumarin-based H₂S Probe | 405 | 498 | - | - | "Turn-on" probe for hydrogen sulfide detection. | [11] |

| Mito-VCI | 500 | 620 | - | - | Mitochondrial viscosity probe for fluorescence lifetime imaging. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments using coumarin derivatives in fluorescence microscopy.

Synthesis of a 7-Hydroxycoumarin-based Fluorescent Probe

This protocol describes the synthesis of a generic 7-hydroxycoumarin derivative, which can be further modified to create specific probes.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Amberlyst-15 resin (acidic catalyst)

-

Ethanol

-

Toluene

-

Methanol

-

Round-bottom flask, reflux condenser, heating mantle, TLC plates, filtration apparatus.

Procedure:

-

Combine resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 (catalyst) in toluene in a round-bottom flask.[4]

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the flask and add warm methanol to dissolve the product.[4]

-

Filter the mixture to remove the Amberlyst-15 catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.[4]

Live-Cell Imaging of Lipid Droplets with Coumarin 6

This protocol outlines the steps for staining and imaging lipid droplets in live cells using the lipophilic coumarin derivative, Coumarin 6.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips.

-

Coumarin 6 stock solution (1 mg/mL in DMSO).

-

Phosphate-buffered saline (PBS).

-

Live-cell imaging medium.

-

Fluorescence microscope equipped with a suitable filter set for Coumarin 6 (e.g., excitation ~460 nm, emission ~505 nm).

Procedure:

-

Prepare a working solution of Coumarin 6 by diluting the stock solution in live-cell imaging medium to a final concentration of 1-5 µg/mL.

-

Wash the cultured cells twice with pre-warmed PBS.

-

Incubate the cells with the Coumarin 6 working solution for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.

-

Image the cells immediately using a fluorescence microscope. Lipid droplets will appear as brightly stained spherical structures within the cytoplasm.[13]

Labeling Proteins with Coumarin Maleimide

This protocol describes the covalent labeling of cysteine residues in proteins with a coumarin maleimide derivative.

Materials:

-

Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.5).

-

Coumarin maleimide stock solution (10 mM in DMSO or DMF).

-

Reducing agent (e.g., TCEP, optional for reducing disulfide bonds).

-

Size-exclusion chromatography column for purification.

Procedure:

-

(Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

-

Add a 10- to 20-fold molar excess of the coumarin maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Determine the degree of labeling by measuring the absorbance of the protein and the coumarin dye.

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams are used to illustrate key signaling pathways and experimental workflows involving coumarin derivatives.

Caption: Workflow for the development of a coumarin-based fluorescent probe.

Caption: Mechanism of a "turn-on" PET-based coumarin fluorescent probe.

Caption: FRET-based detection of protein-protein interactions using a coumarin donor.

Advanced Applications in Fluorescence Microscopy

Beyond basic labeling and sensing, coumarin derivatives are employed in a variety of advanced fluorescence microscopy techniques.

Two-Photon Microscopy (TPM)

Many coumarin derivatives, particularly those with extended π-conjugation systems like benzo[g]coumarins, exhibit large two-photon absorption cross-sections.[9][10] This property allows for their excitation with near-infrared light, which offers several advantages for imaging deep within biological tissues, including reduced scattering, lower phototoxicity, and improved spatial resolution.[9][10]

Fluorescence Lifetime Imaging Microscopy (FLIM)

The fluorescence lifetime of a coumarin probe can be sensitive to its local environment, such as viscosity or ion concentration. FLIM measures the decay of fluorescence after excitation, providing an additional dimension of information that is independent of probe concentration. This technique has been successfully used with coumarin derivatives to map intracellular viscosity and ion gradients.

High-Content Screening (HCS)

The brightness and photostability of many coumarin derivatives make them well-suited for automated, high-throughput imaging applications. In HCS, coumarin-based probes can be used to screen large libraries of compounds for their effects on cellular processes, such as enzyme activity, ion channel function, or cell signaling pathways.

Conclusion

Coumarin derivatives represent a cornerstone of modern fluorescence microscopy, offering a rich and tunable platform for the development of novel fluorescent probes. Their diverse applications, from sensing specific ions and biomolecules to enabling advanced imaging modalities, continue to drive new discoveries in cell biology and drug development. The ongoing development of new coumarin-based probes with improved photophysical properties and novel sensing capabilities promises to further expand their impact in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Multicolor protein FRET with tryptophan, selective coumarin-cysteine labeling, and genetic acridonylalanine encoding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some tips and tricks for a Correlative Light Electron Microscopy workflow using stable expression of fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0516532B1 - Watersoluble coumarin derivatives, their preparation and their use as enzyme substrates or for the preparation of those substrates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Correlative Light and Electron Microscopy (CLEM) | Applications | Leica Microsystems [leica-microsystems.com]

The Influence of Spacer Arm Length on the Properties of Coumarin 343 Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of spacer arm length on the photophysical and functional properties of Coumarin 343 azide derivatives. Coumarin 343 is a versatile blue-emitting fluorophore widely utilized in biological imaging and as a Förster Resonance Energy Transfer (FRET) donor. The introduction of an azide moiety facilitates its conjugation to a wide range of biomolecules via "click chemistry." The length and nature of the spacer arm connecting the coumarin core to the azide group can significantly impact the performance of the resulting bioconjugate. This guide synthesizes available data, outlines key experimental protocols, and provides visualizations to aid in the rational design of Coumarin 343-based probes for research and drug development applications.

Core Concepts: The Role of the Spacer Arm

The spacer arm in a fluorescent probe serves several critical functions:

-

Steric Hindrance: It provides physical separation between the fluorophore and the conjugated biomolecule, minimizing steric hindrance and preserving the biological activity of the target.

-

Solubility: The chemical nature of the spacer can be tailored to enhance the water solubility of the probe, which is often a challenge with hydrophobic dye molecules.

-

Fluorescence Quenching: A short spacer can lead to photoinduced electron transfer (PET) between the fluorophore and the conjugated molecule, resulting in fluorescence quenching. The length and rigidity of the spacer can be optimized to mitigate this effect.

-

FRET Efficiency: In FRET-based assays, the spacer arm influences the distance between the donor (Coumarin 343) and the acceptor fluorophore, which is a critical determinant of FRET efficiency.

Data Presentation: Photophysical Properties of Coumarin 343 Azide Derivatives

| Property | Coumarin 343 Azide (with aminohexanoyl spacer) | Coumarin 343 Azide (shorter/undefined spacer) |

| Excitation Maximum (λex) | ~437 nm[1][2] | ~437 nm[3] |

| Emission Maximum (λem) | ~477 nm[1][2] | ~477 nm[3] |

| Molar Extinction Coefficient (ε) | ~39,000 M⁻¹cm⁻¹[1][2] | ~39,000 M⁻¹cm⁻¹[3] |

| Fluorescence Quantum Yield (Φ) | ~0.63[1][2] | ~0.63[3] |

| Molecular Formula | C₂₅H₃₂N₆O₄[1] | C₂₂H₂₇N₅O₅[3] |

| Molecular Weight | ~480.56 g/mol [1] | ~441.48 g/mol [3] |

Analysis: The data for the commercially available long-spacer "Coumarin 343 X azide" and a version with a presumably shorter spacer show very similar core photophysical properties. This suggests that for many applications, the presence of the aminohexanoyl spacer does not negatively impact the intrinsic fluorescence of the coumarin core. However, the true effect of the spacer becomes apparent upon conjugation to a biomolecule, where a shorter spacer is more likely to induce quenching or other undesirable interactions. The extended linker arm of the "X" derivative is designed to enhance solubility and provide spatial separation between the dye and the biomolecule, which is a generally desirable feature.[4]

Experimental Protocols

General Synthesis of Coumarin 343 Azides with Varying Spacer Arms

The synthesis of Coumarin 343 azide derivatives with different spacer lengths can be achieved through a multi-step process. The following is a generalized protocol:

-

Synthesis of the Coumarin 343 Core: The Coumarin 343 core can be synthesized via established methods such as the Pechmann condensation or Knoevenagel condensation of appropriate precursors.

-

Functionalization for Spacer Attachment: The coumarin core is then functionalized with a reactive group (e.g., a carboxylic acid or a hydroxyl group) to enable the attachment of the spacer arm.

-

Spacer Arm Coupling: A bifunctional spacer, containing a complementary reactive group (e.g., an amine) and a terminal azide, is coupled to the functionalized coumarin. The length of the spacer can be varied by using different chain length diamines or amino acids.

-

Example: To introduce an aminohexanoyl spacer, 6-aminohexanoic acid can be used. The amine group is first protected, the carboxylic acid is activated and reacted with a hydroxyl-functionalized coumarin, and then the protecting group is removed. The terminal amine is then converted to an azide.

-

-

Purification: The final product is purified using column chromatography or high-performance liquid chromatography (HPLC).

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the conjugation of a Coumarin 343 azide to an alkyne-modified biomolecule.

-

Prepare Solutions:

-

Dissolve the alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolve the Coumarin 343 azide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate.

-

-

Reaction:

-

To the biomolecule solution, add the Coumarin 343 azide solution.

-

Add the copper(II) sulfate and sodium ascorbate solutions to initiate the reaction.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and catalyst by size exclusion chromatography, dialysis, or precipitation.

-

Measurement of Photophysical Properties

-

Absorption Spectroscopy:

-

Prepare a dilute solution of the Coumarin 343 azide derivative in a suitable solvent (e.g., ethanol or DMSO).

-

Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λex) and the molar extinction coefficient (ε).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at its absorption maximum (λex).

-

Record the emission spectrum to determine the emission maximum (λem).

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Mandatory Visualizations

Caption: General synthetic workflow for Coumarin 343 azide derivatives.

Caption: Logical relationship between spacer length and its effects.

Caption: Typical workflow for bioconjugation and cell imaging.

Conclusion

The spacer arm is a critical component in the design of Coumarin 343 azide probes for biological applications. While the intrinsic photophysical properties of the fluorophore may not be significantly altered by the spacer in its unconjugated state, the length and chemical nature of the spacer become paramount upon conjugation to a biomolecule. Longer, flexible spacers, such as the aminohexanoyl linker in this compound, are generally preferred to minimize fluorescence quenching and steric hindrance, while providing greater flexibility for optimizing FRET-based assays. Researchers and drug development professionals should carefully consider the target biomolecule and the specific application when selecting or designing a Coumarin 343 azide probe to ensure optimal performance.

References

Storing and Handling Coumarin 343 X Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for Coumarin 343 X azide, a fluorescent probe widely utilized in bioconjugation and molecular labeling through "click chemistry." Adherence to these guidelines is crucial for ensuring the stability of the compound, the reproducibility of experimental results, and, most importantly, laboratory safety.

Introduction to this compound

This compound is a blue-emitting fluorophore that serves as a valuable tool in chemical biology and drug development. Its azide functional group allows for covalent ligation to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage. This process, popularly known as "click chemistry," is celebrated for its high efficiency, specificity, and biocompatibility. The extended "X" linker in this compound enhances its solubility and provides spatial separation between the fluorescent dye and the conjugated biomolecule, minimizing potential steric hindrance and quenching effects.

Physicochemical and Fluorescent Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₂N₆O₄ | [1][2] |

| Molecular Weight | ~480.6 g/mol | [1][2] |

| Appearance | Yellow solid/powder | [2] |

| Excitation Maximum (λex) | ~437 nm | [1][2][3] |

| Emission Maximum (λem) | ~477 nm | [1][2][3] |

| Molar Extinction Coefficient | ~39,000 M⁻¹cm⁻¹ | [1][2][3] |

| Fluorescence Quantum Yield | ~0.63 | [1][3] |

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound.

| Parameter | Recommended Condition | Reference(s) |

| Temperature | -20°C for long-term storage. | [1][2][3][4] |

| May be shipped at ambient temperature for short periods. | [1][2][3] | |

| Light | Store in the dark. Avoid prolonged exposure to light. | [3][4] |

| Moisture | Desiccate. Keep in a dry environment. | [2][4] |

| Shelf Life | Up to 24 months at -20°C in the dark. | [3] |

| Solution Storage | Prepare fresh solutions for best results. If necessary to store solutions, aliquot into single-use volumes and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. | [5] |

Handling and Safety Precautions

This compound contains an organic azide group, which requires specific safety considerations. While the high molecular weight of this compound makes it relatively stable compared to smaller organic azides, caution is still warranted.

4.1. General Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE):

-

Safety glasses or goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Avoid inhalation of dust by handling the solid powder carefully.

-

Prevent skin and eye contact. In case of contact, rinse thoroughly with water.

-

Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid, as heavy metal azides can be explosive.

-

Avoid heat, sparks, and open flames. Organic azides can be thermally sensitive.

-

Do not use chlorinated solvents (e.g., dichloromethane, chloroform) as reaction media, as this can lead to the formation of explosive di- and tri-azidomethane.

4.2. Incompatibilities:

-

Heavy metals: Avoid contact with copper, lead, brass, and other heavy metals, which can form shock-sensitive and explosive metal azides.

-

Strong oxidizing agents, strong acids, and strong bases.

-

Reducing agents: The azide group can be reduced.

4.3. Waste Disposal:

-

Dispose of waste containing this compound and other azide compounds in a dedicated, clearly labeled waste container.

-

Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Solubility and Solution Preparation

-

Solubility: this compound is poorly soluble in water but has good solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2]

-

Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

-

Vortex briefly to dissolve the solid. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.[5]

-

Store the stock solution as recommended in the "Storage and Stability" section.

-

Experimental Protocols: Application in Click Chemistry

This compound is primarily used for fluorescently labeling alkyne-containing molecules. Below are general protocols for copper-catalyzed and strain-promoted click chemistry. Note: These are starting points and may require optimization for specific applications.

6.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Alkyne-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

-

Copper-chelating ligand (optional, but recommended) such as TBTA or THPTA stock solution (e.g., 50 mM in DMSO or water).

Protocol:

-

In a microcentrifuge tube, add the alkyne-containing biomolecule.

-

Add the this compound stock solution. A 2-10 fold molar excess over the alkyne is a good starting point.

-

If using a ligand, add the TBTA or THPTA solution to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

The labeled product can be purified by methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

6.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click reaction is ideal for live-cell imaging and other applications where copper toxicity is a concern. It utilizes a strained alkyne (e.g., DBCO, BCN).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Strained alkyne-containing biomolecule (e.g., DBCO-labeled protein) in a biocompatible buffer (e.g., PBS, pH 7.4).

Protocol:

-

In a microcentrifuge tube, combine the strained alkyne-containing biomolecule with the this compound stock solution. A 2-10 fold molar excess of the azide is typically used.

-

Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. Reaction times may vary depending on the specific strained alkyne and reactants.

-

The labeled product can be purified using standard biochemical techniques.

Visualized Workflows

Logical Workflow for Storage and Handling of this compound

Caption: Workflow for safe storage, handling, and use of this compound.

Signaling Pathway for Copper-Catalyzed Click Chemistry (CuAAC)

Caption: Simplified reaction pathway for CuAAC labeling.

This guide is intended for informational purposes for trained laboratory personnel. Always consult the most recent safety data information for all chemicals and adhere to your institution's safety protocols.

References

Methodological & Application

Application Notes and Protocols: Labeling Proteins with Coumarin 343 X Azide via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool for the specific and efficient labeling of biomolecules. This bioorthogonal reaction, occurring rapidly under mild, aqueous conditions, allows for the covalent ligation of a molecule of interest to a target protein with high selectivity and yield. Among the various click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most widely used for protein labeling.

This document provides detailed protocols for labeling proteins containing a terminal alkyne modification with Coumarin 343 X azide, a bright and photostable fluorescent dye. Coumarin 343 is a blue-emitting fluorophore that can be used as a FRET donor for other dyes like fluorescein (FAM).[1] The azide derivative allows for its conjugation to alkyne-modified proteins via click chemistry.[1] These protocols are designed for researchers in various fields, including biochemistry, cell biology, and drug development, who require fluorescently labeled proteins for applications such as fluorescence microscopy, flow cytometry, and biophysical assays.

Principles of Click Chemistry for Protein Labeling

Click chemistry facilitates the formation of a stable triazole linkage between an azide and an alkyne. Two primary strategies are employed for this reaction in a biological context:

2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)